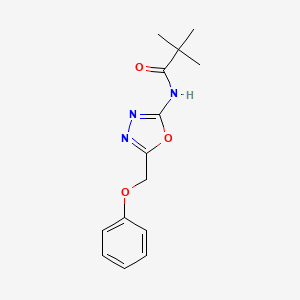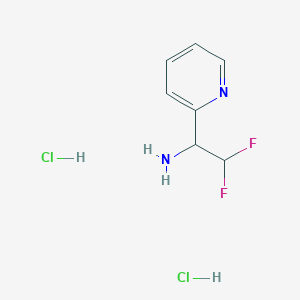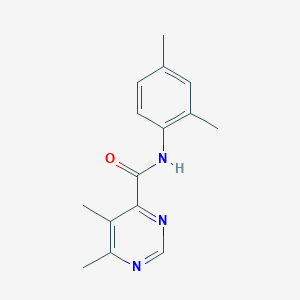
N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pivalamide . Pivalamide, also known as 2,2-dimethylpropanamide, is a simple amide substituted with a tert-butyl group . The “N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)” part suggests that the compound has a phenoxymethyl group and an oxadiazol group attached to the nitrogen of the pivalamide.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR and FTIR, which are commonly used to identify the structure of synthesized compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used. One study reports a reaction that ‘deletes’ nitrogen from organic molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined experimentally. For example, the properties of pivalamide, a related compound, have been reported .Aplicaciones Científicas De Investigación
Antimycobacterial and Antitubercular Activity
N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)pivalamide and its derivatives exhibit significant antimycobacterial activity. In studies, compounds related to this chemical structure were synthesized and tested against Mycobacterium tuberculosis. The compounds were designed to improve cellular permeability by increasing lipophilicity. The majority of these compounds demonstrated activities ranging from 0.5 to 16 times the potency of pyrazinamide, a standard treatment for tuberculosis. This suggests potential applications in developing new treatments for tuberculosis and other mycobacterial infections (Gezginci, Martin, & Franzblau, 1998).
Cystic Fibrosis Therapy
Compounds structurally similar to N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)pivalamide were found to correct defective cellular processing of the cystic fibrosis transmembrane conductance regulator (CFTR) in cystic fibrosis. Specifically, derivatives were designed, synthesized, and evaluated to enhance the corrector activity by constraining rotation about the bithiazole-tethering, which resulted in improved corrector activity. This research provides a basis for developing new therapies for cystic fibrosis, addressing the processing defect of the DeltaF508-CFTR protein (Yu et al., 2008).
Anticancer Activity
Derivatives of N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)pivalamide have shown promise in anticancer research. Novel benzimidazole derivatives containing the oxadiazole moiety were synthesized and subjected to pharmacological screening. Certain compounds demonstrated potent in vivo anticonvulsant activity and exhibited protective indices better than standard drugs. These findings suggest a potential for developing new therapeutic agents for cancer treatment based on the oxadiazole and benzimidazole core structures (Shaharyar et al., 2016).
Platelet Aggregation Inhibitors
The [1,2,4]oxadiazole derivatives, related to the structural framework of N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)pivalamide, have been investigated for their potential as novel platelet aggregation inhibitors. These compounds were found to prevent human platelet aggregation induced by thromboxane derivative U44,619 and adenosine diphosphate. The study revealed that the potency of these oxadiazole derivatives increases with the increase in the ring size of the alicyclic rings, indicating their potential use in developing anti-platelet agents (Chern, Chen, & Kan, 2005).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2,2-dimethyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-14(2,3)12(18)15-13-17-16-11(20-13)9-19-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOPRMFXRKNJRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(O1)COC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2385842.png)
![4-isobutyl-1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2385846.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-phenylbutan-2-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2385847.png)
![N-(2,5-difluorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2385848.png)
![2-Butyl-6-(3-chloro-4-methylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2385850.png)
![ethyl 2-[[(2Z)-2-[(4-ethylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate](/img/structure/B2385852.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2385854.png)
![3,5-Dimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2385855.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclohexylacetamide](/img/structure/B2385859.png)
![7-Chloro-5H-thiazolo[3,2-A]pyrimidin-5-one](/img/structure/B2385860.png)
![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2385861.png)
![2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine](/img/structure/B2385862.png)